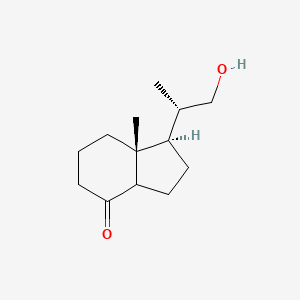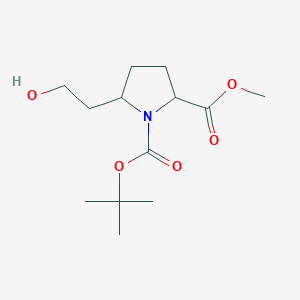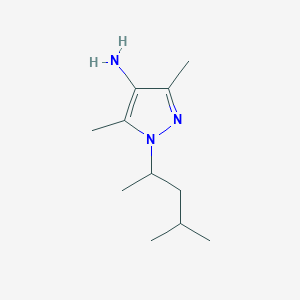
3,5-Dimethyl-1-(4-methylpentan-2-yl)-1H-pyrazol-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Industrial Production Methods
Industrial production methods for this compound are not well-documented. Given its use in research, it is likely produced in small quantities using standard laboratory techniques rather than large-scale industrial processes.
Análisis De Reacciones Químicas
Types of Reactions
3,5-Dimethyl-1-(4-methylpentan-2-yl)-1H-pyrazol-4-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce different amine derivatives.
Aplicaciones Científicas De Investigación
3,5-Dimethyl-1-(4-methylpentan-2-yl)-1H-pyrazol-4-amine is used in various scientific research applications, including:
Chemistry: As a reference standard in analytical chemistry and for the synthesis of other pyrazole derivatives.
Biology: In studies involving enzyme inhibition and receptor binding assays.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The specific mechanism of action for 3,5-Dimethyl-1-(4-methylpentan-2-yl)-1H-pyrazol-4-amine is not well-documented. similar compounds often exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling.
Comparación Con Compuestos Similares
Similar Compounds
- 3,5-Dimethyl-1-(4-methylpentan-2-yl)pyrrolidine-2-thione
- 3,5-Dimethyl-1-[(2R)-4-methylpentan-2-yl]naphthalene
Uniqueness
3,5-Dimethyl-1-(4-methylpentan-2-yl)-1H-pyrazol-4-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its pyrazole ring and specific substituents make it valuable for research applications, particularly in the synthesis of new compounds and the study of enzyme interactions.
Propiedades
Fórmula molecular |
C11H21N3 |
|---|---|
Peso molecular |
195.30 g/mol |
Nombre IUPAC |
3,5-dimethyl-1-(4-methylpentan-2-yl)pyrazol-4-amine |
InChI |
InChI=1S/C11H21N3/c1-7(2)6-8(3)14-10(5)11(12)9(4)13-14/h7-8H,6,12H2,1-5H3 |
Clave InChI |
AQWKJHPNSQRCKP-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=NN1C(C)CC(C)C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


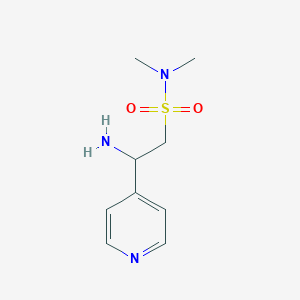
![2-{[(4-Methyl-1,3-thiazol-5-yl)methyl]amino}cyclohexan-1-ol](/img/structure/B13319155.png)
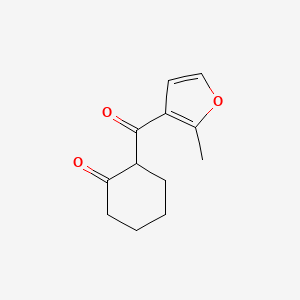
![5-[2-(Trifluoromethyl)phenyl]oxolane-2-carboxylic acid](/img/structure/B13319176.png)
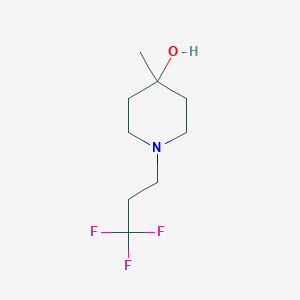
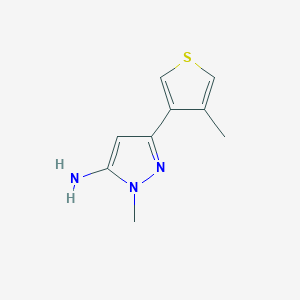
![4-((1H-Benzo[d][1,2,3]triazol-4-yl)methyl)morpholine](/img/structure/B13319185.png)
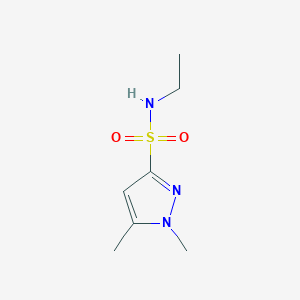
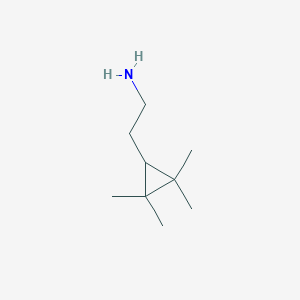
![11-Methyl-1,8,10-triazatricyclo[7.4.0.0,2,7]tridec-8-ene](/img/structure/B13319218.png)
